molecular formula C21H27NO B12808911 (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine

(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine

Cat. No.: B12808911
M. Wt: 309.4 g/mol
InChI Key: MXIOBZPVLNQGIU-UHFFFAOYSA-N
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Description

®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a hydroxymethyl group and two 3,5-dimethylphenyl groups. The chirality of the compound is due to the presence of a stereocenter at the pyrrolidine ring, making it an important molecule in asymmetric synthesis and chiral catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.

    Attachment of the 3,5-Dimethylphenyl Groups: The 3,5-dimethylphenyl groups can be attached through a Friedel-Crafts alkylation reaction, using 3,5-dimethylbenzene and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, such as an aldehyde or a ketone.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or a ketone, while reduction can yield alcohols or amines.

Scientific Research Applications

®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a chiral building block in asymmetric synthesis and as a ligand in chiral catalysis.

    Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological pathways.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine: The enantiomer of the compound, which has similar properties but different chiral configuration.

    2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine: The racemic mixture of the compound, which contains both enantiomers.

Uniqueness

®-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine is unique due to its specific chiral configuration, which imparts distinct properties and reactivity compared to its enantiomer and racemic mixture. This makes it particularly valuable in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral catalysis.

Properties

IUPAC Name

bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-14-8-15(2)11-18(10-14)21(23,20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20,22-23H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOBZPVLNQGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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